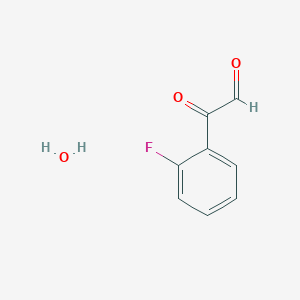

2-Fluorophenylglyoxal hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluorophenylglyoxal hydrate is a chemical compound with the molecular formula C8H7FO3 . It is used for research and development purposes . It is not intended for human or veterinary use.

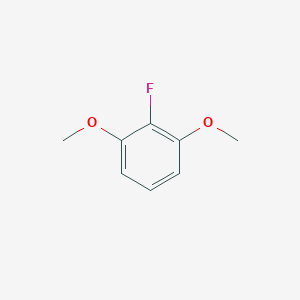

Molecular Structure Analysis

The molecular structure of 2-Fluorophenylglyoxal hydrate can be analyzed using various techniques such as X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluorophenylglyoxal hydrate can be analyzed using various techniques such as X-ray diffraction, spectroscopic methods, thermal methods (differential scanning calorimetry (DSC), thermogravimetric analysis (TGA)), gravimetric (dynamic vapour sorption (DVS)), and computational methods .Scientific Research Applications

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine hydrate has been studied using single-crystal x-ray diffraction. This research provides insights into the conformational aspects and structural details of 2'-fluoronucleosides, which are a key component in understanding the properties of 2-Fluorophenylglyoxal hydrate (Hakoshima et al., 1981).

Chemical Sensing and Environmental Monitoring

A study on an intramolecular charge transfer (ICT) based fluorescent probe for N2H4 detection utilizes dicyanoisophorone as the fluorescent group and 4-bromobutyryl moiety as the recognition site. This highlights the application of 2-Fluorophenylglyoxal hydrate derivatives in environmental monitoring and biological sample analysis (Zhu et al., 2019).

Fluorocarbohydrates Synthesis

The synthesis of 2-deoxy-2-fluoro-(±)-glyceraldehyde 3-O-phosphate, a fluorocarbohydrate, demonstrates the use of 2-Fluorophenylglyoxal hydrate in creating structurally modified carbohydrates for biochemical studies (Kent et al., 1966).

Fluoroglycoprotein Construction

Research on the synthesis of 2-deoxy-2-fluoroglycosyl iodides, used for the preparation of fluorosugars, illustrates the importance of 2-Fluorophenylglyoxal hydrate in constructing well-defined fluoroglycoproteins, significant in glycoscience research (Salvadó et al., 2015).

Innovative Drug Synthesis

A study on a high-yield, one-step synthesis of 2-deoxy-2-fluoro sugars from glycals using Selectfluor demonstrates the role of 2-Fluorophenylglyoxal hydrate in innovative drug synthesis and development (Burkart et al., 1997).

Molecular Imaging in Cancer Research

2-Fluorophenylglyoxal hydrate derivatives like 2-fluoro-2-deoxy-D-glucose (FDG) have been used in molecular imaging of tumors and metastases, significantly impacting cancer diagnostics and treatment monitoring (Rivlin et al., 2013).

Safety and Hazards

properties

IUPAC Name |

2-(2-fluorophenyl)-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2.H2O/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-5H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFHVRGKWSAPSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=O)F.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382545 |

Source

|

| Record name | 2-fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170880-96-3 |

Source

|

| Record name | 2-fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)